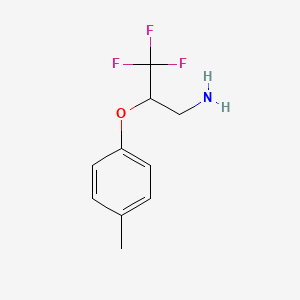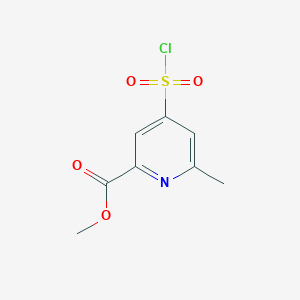
Methyl 4-(chlorosulfonyl)-6-methylpyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(chlorosulfonyl)-6-methylpyridine-2-carboxylate is a chemical compound with a complex structure that includes a pyridine ring substituted with a chlorosulfonyl group, a methyl group, and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(chlorosulfonyl)-6-methylpyridine-2-carboxylate typically involves the chlorosulfonylation of a pyridine derivative. One common method includes the reaction of 4,6-dimethylpyridine-2-carboxylate with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at a temperature range of 0-5°C to prevent decomposition and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems ensures consistent quality and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(chlorosulfonyl)-6-methylpyridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Reduction: The compound can be reduced to form corresponding sulfonamides or sulfides.
Oxidation: Oxidative reactions can lead to the formation of sulfonic acids or sulfonyl chlorides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline) in the presence of a base (e.g., triethylamine) at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamides, sulfonate esters, or sulfonyl thiols.
Reduction: Formation of sulfonamides or sulfides.
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Applications De Recherche Scientifique
Methyl 4-(chlorosulfonyl)-6-methylpyridine-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential use in the development of drugs due to its ability to form bioactive sulfonamide derivatives.
Material Science: Utilized in the preparation of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl group.
Mécanisme D'action
The mechanism of action of Methyl 4-(chlorosulfonyl)-6-methylpyridine-2-carboxylate involves the reactivity of its chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or modification of protein function. The molecular targets include amino acid residues such as lysine, cysteine, and serine, which possess nucleophilic side chains.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorosulfonyl isocyanate: Known for its use in organic synthesis and similar reactivity with nucleophiles.
6-Chlorosulfonylbenzoxazolin-2-one: Another compound with a chlorosulfonyl group, used in the synthesis of sulfonamides and other derivatives.
Uniqueness
Methyl 4-(chlorosulfonyl)-6-methylpyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. Its combination of a chlorosulfonyl group with a carboxylate ester makes it a versatile intermediate in organic synthesis and pharmaceutical development.
Propriétés
Formule moléculaire |
C8H8ClNO4S |
|---|---|
Poids moléculaire |
249.67 g/mol |
Nom IUPAC |
methyl 4-chlorosulfonyl-6-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H8ClNO4S/c1-5-3-6(15(9,12)13)4-7(10-5)8(11)14-2/h3-4H,1-2H3 |
Clé InChI |
KDVSHTILIXEQGL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)C(=O)OC)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


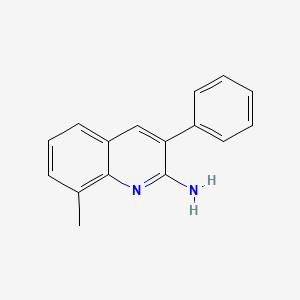
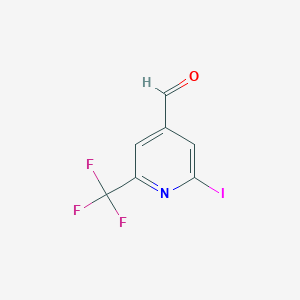


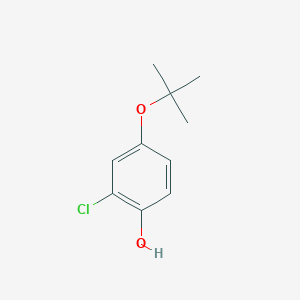


![4-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14847412.png)
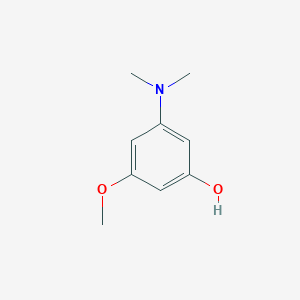

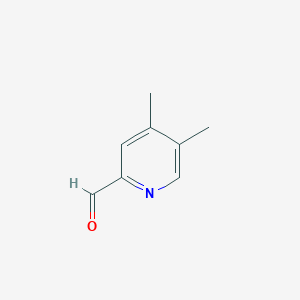
![[4-Cyano-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14847432.png)
